USP Impurity Acceptance Limit: Budesonide 21‑Butanoate vs. Budesonide 21‑Acetate
The USP monograph for budesonide API assigns an identical individual impurity acceptance limit of ≤ 0.10 % to both Budesonide 21‑Butyrate (Impurity I) and Budesonide 21‑Acetate (Impurity K) [REFS‑1]. This parity in regulatory threshold indicates that from a pharmacopoeial risk‑control perspective the two ester impurities are considered equally critical, yet they are listed as separate entries with distinct chemical identities, retention markers, and reference‑standard catalog numbers. Any validated HPLC method must therefore resolve both compounds independently; a 21‑acetate standard cannot serve as a surrogate for the 21‑butyrate standard.
| Evidence Dimension | USP acceptance limit for individual specified impurity |
|---|---|
| Target Compound Data | Budesonide 21‑Butyrate (Impurity I): ≤ 0.10 % |
| Comparator Or Baseline | Budesonide 21‑Acetate (Impurity K): ≤ 0.10 % |
| Quantified Difference | Identical limit (0.10 %); differentiation is by chemical identity and chromatographic retention |
| Conditions | USP–NF organic impurities table for budesonide API (HPLC‑UV, C18 column, acetonitrile‑water gradient) |
Why This Matters
For ANDA and NDA quality control, the analyst must procure the correct impurity reference standard to achieve accurate peak identification and meet system suitability criteria, because the two ester impurities co‑exist in budesonide batches and must be quantified separately.
